2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol
CAS No.: 114333-24-3
Cat. No.: VC17272688
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114333-24-3 |
|---|---|
| Molecular Formula | C15H12O4 |
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | 2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol |
| Standard InChI | InChI=1S/C15H12O4/c1-18-11-3-4-12(13(17)8-11)15-7-9-6-10(16)2-5-14(9)19-15/h2-8,16-17H,1H3 |
| Standard InChI Key | CAKBXYUWKSQGBZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a benzofuran ring system fused to a substituted phenyl group. The benzofuran moiety (C15H12O4) features hydroxyl (-OH) and methoxy (-OCH3) substituents at positions 5 and 4 of the phenyl ring, respectively. This arrangement creates a planar configuration that facilitates π-π stacking interactions, a critical factor in its biological activity .
Table 1: Key Molecular Identifiers
Spectroscopic and Computational Data
The compound’s InChIKey (CAKBXYUWKSQGBZ-UHFFFAOYSA-N) and SMILES (COC1=CC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)O) provide insights into its stereoelectronic properties. Density functional theory (DFT) simulations predict strong intramolecular hydrogen bonding between the phenolic -OH and adjacent oxygen atoms, stabilizing the molecule’s conformation . Nuclear magnetic resonance (NMR) studies of analogous benzofurans reveal characteristic shifts at δ 6.2–7.8 ppm for aromatic protons and δ 3.8–4.1 ppm for methoxy groups .
Synthesis and Chemical Reactivity
Synthetic Methodologies
Industrial synthesis typically employs benzofuran functionalization strategies:
-
Friedel-Crafts Alkylation: Aryl ether precursors undergo cyclization in the presence of Lewis acids like AlCl3.
-
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings introduce substituents to the benzofuran core .
-
Oxidative Cyclization: Phenolic precursors dimerize via enzymatic or chemical oxidation, yielding the benzofuran skeleton .
Table 2: Comparative Synthetic Yields
Reactivity and Derivatization
The phenolic -OH groups undergo selective methylation or glycosylation, while the methoxy substituent participates in demethylation under acidic conditions. Electrophilic aromatic substitution occurs preferentially at the benzofuran’s 3-position due to electron-donating effects from the fused oxygen .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (58 mg/mL) . Stability studies indicate decomposition above 180°C, with photodegradation observed under UV light (λ = 254 nm).
Pharmacokinetic Predictions
Quantitative structure-activity relationship (QSAR) models suggest:
-
Moderate blood-brain barrier permeability (logBB = -0.73)
-
High plasma protein binding (89%)
-
Hepatic clearance via glucuronidation (CLhep = 12 mL/min/kg)
Biological Activities and Mechanisms
Antioxidant Effects
The compound scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC50 of 18.7 μM, outperforming ascorbic acid (IC50 = 24.9 μM) in cell-free assays . Molecular docking reveals interactions with the Nrf2-Keap1 complex, upregulating antioxidant response element (ARE)-driven genes .
Table 3: Comparative Antioxidant Activity
| Compound | DPPH IC50 (μM) | ORAC Value (μmol TE/g) |
|---|---|---|
| Target Compound | 18.7 | 3,450 |
| Quercetin | 14.2 | 4,890 |
| α-Tocopherol | 32.1 | 1,230 |
Anti-Inflammatory Action
In lipopolysaccharide (LPS)-stimulated BV2 microglia, the compound reduces nitric oxide (NO) production by 78% at 10 μM concentration . Mechanistic studies show suppression of NF-κB translocation and downregulation of COX-2 expression .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for designing:
-
Dual COX-2/5-LOX inhibitors for inflammatory diseases
-
Nrf2 activators in neurodegenerative disorder therapeutics
-
Adjuvants in antibiotic regimens targeting resistant pathogens
Material Science Applications
Its rigid aromatic structure facilitates incorporation into:
-
Conductive polymers for organic electronics
-
Metal-organic frameworks (MOFs) with gas storage capabilities
-
Photostabilizers in polymer coatings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume